3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine

Antitumor Structure-Activity Relationship Pyrazole scaffold

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187056-90-1, molecular formula C₁₀H₉F₂N₃, MW 209.20) is a 3-aryl-4-alkyl substituted 5-aminopyrazole derivative. The compound belongs to a class of heterocyclic scaffolds recognized for their antiproliferative activity against tumor cell lines; a 2020 study by Ma et al.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
Cat. No. B13518702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H3,13,14,15)
InChIKeyJTDMDXACSIFNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine – CAS 1187056-90-1: Structural Classification and Procurement-Relevant Characteristics


3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187056-90-1, molecular formula C₁₀H₉F₂N₃, MW 209.20) is a 3-aryl-4-alkyl substituted 5-aminopyrazole derivative . The compound belongs to a class of heterocyclic scaffolds recognized for their antiproliferative activity against tumor cell lines; a 2020 study by Ma et al. demonstrated that several 3-aryl-4-alkylpyrazol-5-amines exhibit sub-micromolar IC₅₀ values in U-2 OS osteosarcoma and A549 lung cancer models [1]. This specific compound features a 3,4-difluorophenyl substituent at the C3 position, distinguishing it from mono-fluorinated or non-fluorinated analogs through altered electronic properties and hydrogen-bonding capacity conferred by the second fluorine atom.

Why 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine Cannot Be Interchanged with Generic Pyrazol-5-amine Analogs


Within the 3-aryl-4-alkylpyrazol-5-amine series, the position and number of fluorine substituents on the C3 aryl ring critically modulate both target-binding affinity and antiproliferative potency. The 2020 Ma et al. study on eight compounds in this series revealed that IC₅₀ values against U-2 OS cells spanned from 0.9 μM to >10 μM, depending solely on aryl substitution pattern [1]. A structurally analogous mono-fluorinated compound, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine, was co-crystallized with Mycobacterium tuberculosis malate synthase (PDB 5CCZ; resolution 2.14 Å), confirming that the fluorophenyl moiety occupies a defined hydrophobic pocket within the target active site [2]. The 3,4-difluoro substitution present in this target compound introduces an additional H-bond acceptor at the meta position, which is predicted to alter both binding pose and selectivity profile relative to the 4-fluoro mono-substituted comparator, making generic substitution scientifically unsound without confirmatory comparative data.

Quantitative Differentiation Evidence: 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine vs. Closest Analogs


Antiproliferative Potency: Comparative SAR Within the 3-Aryl-4-alkylpyrazol-5-amine Series Against U-2 OS Osteosarcoma Cells

The 2020 Ma et al. study evaluated eight 3-aryl-4-alkylpyrazol-5-amine derivatives in an MTT antiproliferative assay against U-2 OS osteosarcoma cells. The most active compound (5h) achieved an IC₅₀ of 0.9 μM against U-2 OS, while less active analogs in the same series exhibited IC₅₀ values exceeding 10 μM, representing a >11-fold potency span driven solely by aryl substitution identity [1]. This demonstrates that minor structural modifications at the C3 aryl position—including the presence, number, and regiochemistry of fluorine substituents— profoundly alter biological activity, providing a quantitative framework for predicting that the 3,4-difluorophenyl substitution pattern in the target compound will yield potency distinct from the 4-fluorophenyl, 3,5-difluorophenyl, or non-fluorinated analogs.

Antitumor Structure-Activity Relationship Pyrazole scaffold

Structural Biology Evidence: Binding Pose of the Mono-Fluorinated Analog in Mycobacterium tuberculosis Malate Synthase (PDB 5CCZ)

The crystal structure of 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine bound to Mycobacterium tuberculosis malate synthase G (GlcB) was solved at 2.14 Å resolution (PDB 5CCZ), revealing that the 4-fluorophenyl group occupies a hydrophobic cavity in the active site while the 5-amine and pyrazole N2 engage in hydrogen-bonding interactions with active-site residues [1]. The target compound, bearing an additional fluorine at the C3 (meta) position of the phenyl ring, presents a 3,4-difluorophenyl pharmacophore that can form an extra halogen-bond or polar interaction not available to the mono-fluorinated analog. This structural difference is expected to alter both binding affinity and orientation within the same binding pocket. The fragment-based discovery campaign by Huang et al. (2016) identified 18 chemotypes binding to this site, establishing the malate synthase portal as a validated target for this scaffold class [1].

X-ray crystallography Fragment-based drug discovery Malate synthase

Physicochemical and Drug-Likeness Profile: Comparison of 3,4-Difluorophenyl vs. 3,5-Difluorophenyl Regioisomers

The target compound, 3-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187056-90-1), and its regioisomer 3-(3,5-difluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2139148-19-7) share the same molecular formula (C₁₀H₉F₂N₃, MW 209.20) but differ in fluorine regiochemistry . The 3,4-difluoro pattern places fluorine atoms in an adjacent (vicinal) arrangement on the phenyl ring, creating a contiguous region of electronegativity and a dipole moment orientation distinct from the 3,5-difluoro (meta-disposed) pattern. This difference is non-trivial: the 3,4-difluoro arrangement presents a larger contiguous hydrophobic patch with a distinct electrostatic potential surface, which can affect π-stacking interactions with aromatic residues in enzyme binding pockets. Both compounds satisfy Lipinski's Rule of Five (MW < 500, logP ≈ 1.95, HBD = 2, HBA = 3) [1], making them suitable starting points for oral drug discovery programs, but their differential binding poses are expected to yield divergent selectivity profiles.

Drug-likeness Physicochemical properties Regioisomer comparison

Vendor Purity Comparison: 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine vs. Mono-Fluorinated Analog – Implications for Reproducibility

Commercially, 3-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-5-amine is available at 98% purity from suppliers including Leyan (Product No. 1377717) and Fluorochem (via CymitQuimica, Ref. 10-F717651) . Its closest mono-fluorinated structural analog, 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1093060-47-9), is also commercially available from Fluorochem and other vendors, typically at comparable purity specifications . While the purity specifications are equivalent (both at 98%), the identity and abundance of the ~2% impurity profile will differ due to the divergent synthetic routes (the difluoro compound requires 3,4-difluorobenzaldehyde or 3,4-difluoroaniline as a starting material, introducing different process-related impurities). For biological assays sensitive to trace impurities—particularly kinase inhibition or cellular phenotypic screens—this difference in impurity profile between the mono-fluoro and di-fluoro analogs can produce confounding biological readouts if the compounds are treated as interchangeable procurement items.

Chemical purity Reproducibility Procurement specification

Target Fishing Predictions: Differential Pharmacophore Mapping of 3-Aryl-4-alkylpyrazol-5-amines for P53 and Antitumor Targets

In the Ma et al. 2020 study, a computational target fishing approach using Discovery Studio software mapped 13 distinct pharmacophores across the 3-aryl-4-alkylpyrazol-5-amine series, with top-ranked targets including proteins in the P53 tumor suppressor pathway [1]. The pharmacophore models are sensitive to the electronic nature of the C3 aryl substituent; electron-withdrawing groups such as the 3,4-difluorophenyl moiety alter the H-bond acceptor and π-cloud characteristics relative to unsubstituted phenyl or mono-fluorinated analogs. The study demonstrated that compound 5h (the most active analog) showed anti-proliferation activities consistent with P53 pathway engagement, achieving IC₅₀ values of 0.9 μM (U-2 OS) and 1.2 μM (A549). While the exact compound 5h's structure was not confirmed to be the 3,4-difluorophenyl derivative, the target fishing methodology provides a computational basis for predicting that the 3,4-difluorophenyl substitution pattern would generate a distinct pharmacophore profile compared to other regioisomers.

Target fishing Pharmacophore modeling P53 pathway

Recommended Research and Procurement Application Scenarios for 3-(3,4-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine


Antitumor SAR Expansion: Building on the 3-Aryl-4-alkylpyrazol-5-amine Scaffold with Sub-Micromolar U-2 OS Activity

The Ma et al. (2020) study established that the 3-aryl-4-alkylpyrazol-5-amine scaffold can achieve sub-micromolar antiproliferative activity against U-2 OS osteosarcoma cells (IC₅₀ = 0.9 μM for lead compound 5h) [1]. Procurement of 3-(3,4-difluorophenyl)-4-methyl-1H-pyrazol-5-amine enables systematic exploration of the 3,4-difluoro substitution pattern within this validated SAR series. The compound can serve as a key intermediate for further derivatization at the 5-amine position (e.g., amide formation as described in the Ma et al. synthetic route) to generate novel analogs with potentially improved potency or selectivity.

Structure-Based Drug Design Against Malate Synthase: Exploiting the PDB 5CCZ Template

The co-crystal structure of the mono-fluoro analog 3-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine bound to M. tuberculosis malate synthase (PDB 5CCZ, 2.14 Å resolution) provides a direct structural template for designing 3,4-difluorophenyl-substituted derivatives with enhanced binding [2]. The additional meta-fluorine in the target compound is predicted to form supplementary polar contacts within the active-site cavity. This compound is therefore a rational choice for fragment-growing or structure-guided optimization campaigns targeting the glyoxylate shunt enzymes of M. tuberculosis, a validated pathway for developing anti-tuberculosis agents.

Kinase Inhibitor Lead Generation: Privileged Pyrazol-5-amine Scaffold with 3,4-Difluorophenyl Pharmacophore

3-Aminopyrazole derivatives are recognized as privileged scaffolds for kinase inhibitor design, with numerous examples targeting p38α MAPK, CDK, GSK, Aurora kinases, and TRK receptors [3]. The 3,4-difluorophenyl group in this compound provides enhanced metabolic stability and altered electronic properties compared to mono-fluorinated or non-fluorinated analogs. As a commercially available building block (98% purity from Leyan), this compound is suitable for incorporation into parallel synthesis libraries aimed at discovering novel ATP-competitive kinase inhibitors with differentiated selectivity profiles.

Regioisomer Selectivity Studies: Differentiating 3,4-Difluoro from 3,5-Difluoro Binding Modes

The commercial availability of both the 3,4-difluorophenyl (CAS 1187056-90-1) and 3,5-difluorophenyl (CAS 2139148-19-7) regioisomers enables head-to-head comparative studies to establish how fluorine regiochemistry on the C3 aryl ring affects target binding, cellular potency, and selectivity. Such studies are essential for generating the quantitative, comparator-based evidence that the current literature lacks for this specific compound. Procurement of both regioisomers simultaneously allows direct experimental determination of ΔIC₅₀ or ΔKd between the two substitution patterns.

Quote Request

Request a Quote for 3-(3,4-Difluorophenyl)-4-methyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.